molecular formula C19H20BrNO3 B11373715 5-bromo-3-(2,5-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2,5-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11373715
M. Wt: 390.3 g/mol
InChI Key: RSDMDJZDUAANFD-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including dopamine receptors, which play a crucial role in the regulation of various physiological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-3-[(2,5-DIMETHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-3-[(2,5-dimethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C19H20BrNO3/c1-4-21-17-7-5-13(20)11-15(17)16(19(21)22)10-12-9-14(23-2)6-8-18(12)24-3/h5-9,11,16H,4,10H2,1-3H3

InChI Key

RSDMDJZDUAANFD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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